methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE

Description

Introduction and Background

Chemical Identity and Nomenclature

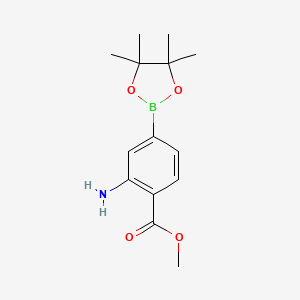

Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a crystalline solid with the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.13 g/mol . The IUPAC name reflects its substituents: a methyl ester at position 1, an amino group at position 2, and a pinacol-protected boronate at position 4 of the benzene ring. Key synonyms include:

- 3-Amino-4-(methoxycarbonyl)phenylboronic acid pinacol ester

- Benzoic acid, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BNO₄ | |

| Molecular Weight | 277.13 g/mol | |

| Synonyms | 3-Amino-4-(methoxycarbonyl)phenylboronic acid pinacol ester | |

| CAS Registry Number | 1198615-60-9 |

The pinacol boronate group enhances stability against hydrolysis, a common challenge in boronic acid chemistry.

Historical Development of Aminoboronic Acid Derivatives

Boronic acids were first synthesized in 1860 by Frankland via triethylborane oxidation. The 20th century saw advancements in their applications, particularly after the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979, which revolutionized carbon-carbon bond formation. Pinacol boronate esters emerged as air-stable alternatives to boronic acids, enabling broader synthetic utility.

Methyl 2-amino-4-(pinacol boronate)benzoate represents a convergence of two trends:

- Aminoboronic Acid Synthesis : Early methods relied on Matteson homologation, but recent strategies employ α-boryl aldehydes and acyl boronates for stereoselective synthesis.

- Peptide-Boronate Conjugates : The compound’s amino group facilitates integration into peptide frameworks, as demonstrated in solid-phase syntheses of proteasome inhibitors like bortezomib.

Significance in Organic Chemistry and Chemical Biology

This compound’s dual functionality—a boronate for cross-coupling and an amino group for biomolecular interactions—underpins its importance:

Organic Chemistry

- Suzuki-Miyaura Coupling : The pinacol boronate participates in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical intermediates.

- Protecting Group Strategy : The pinacol ester shields the boronic acid from undesired reactivity during multistep syntheses.

Chemical Biology

Structure-Function Relationship Overview

The compound’s reactivity and stability arise from three structural features:

Pinacol Boronate Group :

Amino Group :

Methyl Ester :

Table 2: Structural Comparison with Related Compounds

This structural analysis highlights how subtle modifications dictate functional specialization across the aminoboronate family.

Properties

IUPAC Name |

methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPARROOLJVGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

Given the compound’s structure, it may be involved in various reactions such as diels-alder reactions and carbon-carbon bond formation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic acids is known to be pH-dependent, and they are typically more stable and less reactive in neutral or acidic conditions.

Biological Activity

Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoate moiety linked to a boron-containing dioxaborolane. The presence of the boronic acid group is crucial for its biological activity, allowing it to form reversible covalent bonds with various biomolecules.

The primary mechanism of action involves the formation of boronic esters or acids with nucleophiles in biological systems. This interaction can lead to modulation of enzyme activities and other critical biological processes. Specifically, the boronic acid moiety can act as an inhibitor for certain enzymes, including proteases and kinases, by forming stable complexes that alter their function.

Biological Activity

1. Enzyme Inhibition:

- This compound has been investigated for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of calcium/calmodulin-dependent protein kinase kinase (CAMKK2), which plays a role in cellular signaling pathways related to metabolism and cell growth .

2. Antimicrobial Properties:

- Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values have been reported in the range of 4–8 μg/mL against certain strains .

3. Cancer Research:

- The compound's structural features suggest potential applications in cancer therapy. Its ability to selectively inhibit cancer cell proliferation has been demonstrated in vitro. For example, it showed significant effects on breast cancer cell lines while displaying lower toxicity towards normal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic applications. Studies suggest that it undergoes hydrolysis at physiological pH levels, which could influence its stability and bioavailability.

Case Studies

Case Study 1: CAMKK2 Inhibition

In a study focused on developing selective CAMKK2 inhibitors, methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate was evaluated alongside other compounds. It demonstrated a favorable selectivity index and significant inhibition of CAMKK2 activity in cellular assays .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various boronic acid derivatives against resistant bacterial strains. Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate exhibited promising results with MIC values comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is explored for its potential as a pharmaceutical intermediate. Its boron-containing structure is particularly useful in the synthesis of biologically active compounds. Boron compounds have been shown to exhibit antitumor activity and can be used in drug design to improve the efficacy of therapeutic agents.

Case Study: Antitumor Activity

Research indicates that derivatives of boron compounds can selectively target cancer cells while sparing normal cells. A study demonstrated that methyl 2-amino derivatives exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-boronated counterparts .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex organic molecules.

Applications:

- Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

- Functionalization: The amino group can be easily modified to introduce other functional groups or to create derivatives with enhanced properties.

Materials Science

The incorporation of boron into organic materials has been shown to improve their thermal and mechanical properties. This compound can be utilized in the development of advanced polymers and composites.

Case Study: Polymer Development

A recent study focused on the synthesis of boron-containing polymers using this compound as a monomer. The resulting materials exhibited increased thermal stability and mechanical strength compared to traditional polymers .

Analytical Chemistry

Due to its unique chemical structure, this compound can also be employed as a reagent in analytical chemistry for the detection of specific analytes.

Application:

It can be used in chromatographic techniques where its interaction with certain analytes enhances separation efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and applications stem from its substituent arrangement. Below is a detailed comparison with analogous boronate esters, focusing on structural differences, synthesis, reactivity, and applications.

Substituent Position and Electronic Effects

Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 1400976-17-1)

- Molecular Formula : C₁₄H₁₈BFO₄

- Key Difference: A fluorine atom replaces the amino group at the 2-position.

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

- Molecular Formula : C₁₅H₁₇BF₃O₄

- Key Difference : The boronate group is at the 3-position, and a trifluoromethyl (-CF₃) group is present at the 5-position.

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate

- Molecular Formula : C₁₅H₂₁BO₄

- Impact: The ethyl group enhances lipophilicity, improving solubility in non-polar solvents. The absence of the amino group simplifies synthesis but limits functionalization opportunities .

Functional Group Comparisons

Stability and Handling

- Amino-Substituted Compound: The amino group increases susceptibility to oxidation, necessitating storage under inert atmospheres. However, it exhibits pH-dependent stability, with improved hydrolytic resistance in acidic conditions due to protonation of the -NH₂ group .

- Fluoro and Trifluoromethyl Analogs : Greater stability under oxidative conditions but prone to hydrolysis in basic media due to the electron-withdrawing effects of -F and -CF₃ .

Q & A

Q. What are the critical steps in synthesizing methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves two key steps: (1) esterification of 2-amino-4-bromobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester, followed by (2) Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) . Purity optimization requires recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane). Purity validation via HPLC (>95%) or GC (as in ) is recommended.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methyl groups from the pinacol boronate (δ ~1.3 ppm, singlet), and the amino proton (δ ~5.5 ppm, broad) .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronate ester .

- IR : Stretching at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O ester) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching C₁₅H₂₁BNO₄⁺ (calc. 298.16 g/mol) .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, boron’s quadrupolar nature, or dynamic exchange. For example, the amino proton (NH₂) may exhibit variable broadening due to hydrogen bonding. Use deuterated DMSO to stabilize the amino group and reduce exchange broadening. Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) . For boronate signals, ensure decoupling during ¹¹B NMR to minimize splitting artifacts .

Q. What strategies improve the yield of Suzuki-Miyaura couplings involving this boronate ester when low reactivity is observed?

- Methodological Answer :

- Catalyst Optimization : Switch to Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Solvent/Base Pair : Use THF/H₂O (3:1) with K₂CO₃ for mild conditions or DME with CsF for electron-deficient aryl halides .

- Temperature : Microwave-assisted heating (100–120°C) can accelerate sluggish reactions .

- Boronate Activation : Pre-treatment with anhydrous MgSO₄ removes trace water, preventing boronate hydrolysis .

Q. How does the steric environment of the pinacol boronate group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl substituents create steric hindrance, favoring coupling at the less hindered para position of the benzoate. To validate, compare reactivity with meta-substituted analogs (e.g., methyl 3-boronate benzoate from ) in model Suzuki reactions. Computational modeling (e.g., molecular docking with Pd catalysts) can quantify steric maps (using Sterimol parameters) .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate hydrolytic stability of this boronate ester under physiological conditions?

- Methodological Answer :

- Conditions : Prepare PBS (pH 7.4) and human plasma simulants. Incubate the compound at 37°C, sampling aliquots at 0, 6, 12, 24, and 48 hours .

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Calculate half-life (t₁/₂) using first-order kinetics. Compare with control samples in anhydrous DMSO .

- Validation : Confirm hydrolyzed products (e.g., boronic acid) via LC-MS .

Q. What statistical methods are appropriate for analyzing variability in reaction yields across multiple synthetic batches?

- Methodological Answer : Use a randomized block design (as in ) to account for batch-to-batch variability. Apply ANOVA to identify significant factors (e.g., catalyst loading, temperature). For outliers, perform Grubbs’ test. Advanced methods like response surface methodology (RSM) optimize multi-variable interactions (e.g., DoE software: JMP or Minitab) .

Safety & Handling

Q. What precautions are critical when handling this compound to prevent boronate ester degradation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.